Ziconotide acetate

Analgesia Pain Management Refractory Cancer Pain

This synthetic conotoxin peptide features three defined disulfide bonds (Cys1-16, Cys8-20, Cys15-25) and C-terminal amidation for enhanced stability. Unlike generic L-peptides, its acetate salt form ensures solubility for electrophysiology and structural biology. Ideal for Cav2.2/N-type channel studies and pain research models. Select based on validated disulfide topology, not generic class.

Molecular Formula C104H176N36O34S7
Molecular Weight 2699.2 g/mol
Cat. No. B14754291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiconotide acetate
Molecular FormulaC104H176N36O34S7
Molecular Weight2699.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O
InChIInChI=1S/C102H172N36O32S7.C2H4O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;1-2(3)4/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);1H3,(H,3,4)
InChIKeyLBACTXHPMJIKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ziconotide Acetate (Prialt®) for Intrathecal Therapy: Compound Overview and Procurement Profile


Ziconotide acetate is a synthetic 25-amino-acid peptide equivalent to ω-conotoxin MVIIA, derived from the venom of the marine cone snail Conus magus [1]. It is the only non-opioid analgesic approved by the U.S. FDA for intrathecal (IT) administration and is indicated for the management of severe chronic pain in patients who are intolerant of or refractory to other treatments, including systemic analgesics and intrathecal morphine [2]. As a selective N-type voltage-gated calcium channel (N-VSCC) blocker, it acts pre-synaptically in the dorsal horn of the spinal cord to inhibit the release of nociceptive neurotransmitters such as substance P and glutamate, a mechanism fundamentally distinct from opioid receptor agonists [1].

Why Ziconotide Acetate Is Not a Simple Substitute for Intrathecal Opioids


Ziconotide acetate cannot be generically substituted for intrathecal morphine or other opioids because it belongs to a distinct pharmacological class—the N-type calcium channel blockers (NCCBs)—and does not interact with opioid receptors [1]. Its efficacy is independent of the opioid pathway, which means it can provide analgesia in patients who have developed tolerance to high-dose opioids or who experience dose-limiting opioid-related adverse events such as respiratory depression and granuloma formation [2]. Pre-clinical and clinical evidence demonstrates that ziconotide's adverse effect profile, dosing regimen, and long-term pharmacological behavior (such as the absence of tolerance) are non-overlapping with those of opioid-based intrathecal therapies, requiring entirely separate clinical decision-making for procurement and treatment planning [3].

Ziconotide Acetate Procurement Guide: Quantitative Differentiation from Intrathecal Opioids


Efficacy Superiority in Opioid-Refractory Severe Pain

In a randomized, double-blind, placebo-controlled trial, intrathecal ziconotide produced a mean improvement in Visual Analog Scale of Pain Intensity (VASPI) scores of 53.1%, compared to 18.1% for placebo, in patients with cancer or AIDS who were on a median morphine equivalent dose of 300–600 mg/day, demonstrating clear efficacy where systemic and neuraxial opioids had failed [1].

Analgesia Pain Management Refractory Cancer Pain

Absence of Tolerance-Driven Dose Escalation

A multicenter, open-label, long-term study of intrathecal ziconotide demonstrated dose stability over three years, with median daily doses ranging from 5.52 to 7.20 mcg/day and stable VASPI scores [1]. In contrast, a retrospective analysis of long-term intrathecal morphine use demonstrated statistically significant and progressive dose escalation between the first and subsequent years of therapy [2].

Drug Tolerance Long-Term Therapy Opioid Sparing

Elimination of Respiratory Depression Risk

The safety profile of intrathecal ziconotide is devoid of the respiratory depression risk that is inherent to mu-opioid receptor agonists. A systematic review confirmed that respiratory depression is a potentially severe adverse event associated with intrathecal morphine, with an incidence rate ratio of 1.78 compared to placebo [1]. Expert consensus guidelines from the Polyanalgesic Consensus Conference (PACC) 2024 note there is no evidence of increased respiratory depression risk with ziconotide [2].

Patient Safety Adverse Events Risk Management

High Selectivity for N-Type Calcium Channels vs. Broad Opioid Receptor Activity

Radioligand binding and electrophysiological studies establish that ziconotide possesses a >1000-fold binding and functional selectivity for the N-type voltage-gated calcium channel over other ion channel subtypes [1]. Intrathecal morphine acts primarily as a mu-opioid receptor (MOR) agonist but also exhibits cross-reactivity at delta (DOR) and kappa (KOR) opioid receptors, which mediates many dose-limiting side effects [2].

Mechanism of Action Drug Selectivity Pharmacodynamics

Confirmed Analgesia in Refractory Non-Cancer Chronic Pain

In a double-blind, placebo-controlled trial of 255 patients with severe chronic nonmalignant pain unresponsive to conventional therapy (including systemic and intrathecal analgesics), ziconotide significantly reduced pain scores [1]. The mean percentage reduction in VASPI was 31.2% for ziconotide versus 6.0% for placebo, achieving statistical significance (p ≤ 0.001) [1].

Chronic Pain Neuropathic Pain Failed Back Surgery Syndrome

FDA-Approved Monotherapy for Morphine-Refractory Populations

The U.S. FDA label for ziconotide specifically authorizes its use for patients who are intolerant of or refractory to intrathecal morphine [1]. This regulatory designation is unique among approved intrathecal analgesics and is supported by the 2016 Polyanalgesic Consensus Conference (PACC) guidelines, which recommend ziconotide as a first-line IT monotherapy for chronic pain, positioned alongside morphine with a preference for ziconotide in non-cancer etiologies [2].

Regulatory Science Intrathecal Drug Delivery First-Line Therapy

Evidence-Based Procurement Scenarios for Ziconotide Acetate in Research and Clinical Settings


Formulary Inclusion for Opioid-Tolerant or Opioid-Refractory Chronic Pain Programs

Ziconotide should be stocked as a standard formulary item for hospital-based intrathecal pain management programs. The evidence of 53.1% VASPI improvement in cancer/AIDS patients on median 300-600 mg/day morphine equivalents, and 31.2% in non-cancer pain patients refractory to conventional therapy, demonstrates its role as a rescue therapy where escalating opioid doses are futile or dangerous [1][2].

Selection for Long-Term Intrathecal Therapy to Minimize Dose Escalation Costs

For health systems managing chronic intrathecal therapy over multiple years, ziconotide provides a predictable cost model due to its observed dose stability (median 6.48-7.20 mcg/day range over 3 years), avoiding the progressive dose increases and associated pharmacy costs inherent to intrathecal morphine, for which significant dose escalation is statistically confirmed from the first year of treatment [1][2].

Prophylactic Use in Patients with High Respiratory Depression Risk

Ziconotide should be the default intrathecal agent over morphine for pain management in patients with obstructive sleep apnea, obesity hypoventilation syndrome, or compromised pulmonary function. The systemic review data confirming elevated respiratory depression risk with intrathecal morphine (OR 1.78) contrasts with PACC guidelines documenting no evidence of this risk for ziconotide [1][2].

Research Tool Compound for N-Type Calcium Channel Pharmacology

Owing to its >1000-fold selectivity for N-VSCCs over other calcium channel subtypes, ziconotide is the definitive pharmacological tool for dissecting N-type channel contributions in pain signaling pathways in vitro and in vivo, providing a superior alternative to non-selective calcium channel blockers or opioid receptor probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziconotide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.